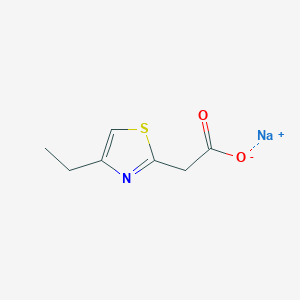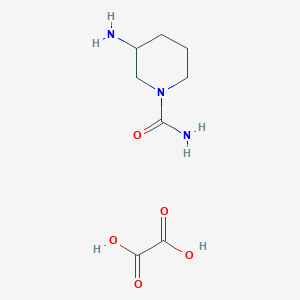
3-(3-Azetidinyloxy)pyridine dihydrochloride
Overview
Description
“3-(3-Azetidinyloxy)pyridine dihydrochloride” is a chemical compound with the formula C₈H₁₂Cl₂N₂O . It is not intended for human or veterinary use and is used for research purposes only.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 223.1 g/mol .Scientific Research Applications
Ligand for Nicotinic Acetylcholine Receptors
3-(3-Azetidinyloxy)pyridine dihydrochloride and its analogues, like A-85380, have been identified as ligands with high affinity for nicotinic acetylcholine receptors (nAChRs). Studies show that certain analogues with halogen substituents exhibit subnanomolar affinity for nAChRs, making them of interest as pharmacological probes, potential medications, and candidates for developing radiohalogenated tracers for studying nAChRs (Koren et al., 1998).
Positron Emission Tomography (PET) Ligand
Derivatives of 3-(3-Azetidinyloxy)pyridine, such as F-A-85380, have been synthesized and shown to be potent and selective ligands for the human alpha4beta2 nicotinic acetylcholine receptor subtype. F-A-85380, in particular, has been labeled with the positron emitter fluorine-18 for PET imaging of central nAChRs. This compound's cerebral uptake can be modulated by the synaptic concentration of acetylcholine, making it suitable for brain imaging of nAChRs with PET (Doll et al., 1999).
Potential in CNS Active Agents
The 2-azetidinone skeleton, an integral part of 3-(3-Azetidinyloxy)pyridine derivatives, has shown potential as a central nervous system (CNS) active agent. Synthesis of Schiff’s bases and 2-azetidinones has led to compounds that exhibit antidepressant and nootropic activities, underscoring the potential of these compounds for the development of potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).
Radiotracer for Studying nAChRs
2-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, a radiotracer synthesized for studying nicotinic acetylcholine receptors, is another application of 3-(3-Azetidinyloxy)pyridine derivatives. This compound is used for PET imaging, offering high specific radioactivity and suitability for examining nAChRs (Horti et al., 1998).
Biochemical Analysis
Biochemical Properties
3-(3-Azetidinyloxy)pyridine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, thereby affecting the biochemical pathways they are involved in. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cellular metabolism and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition results in the downregulation of downstream signaling pathways, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical or pharmacological effect. Toxic or adverse effects at high doses include hepatotoxicity, nephrotoxicity, and neurotoxicity, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes. Additionally, this compound can influence the levels of cofactors required for enzymatic reactions, thereby affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as P-glycoprotein . Once inside the cell, it can bind to various intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may be localized to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also influence its interactions with other biomolecules and its overall efficacy in biochemical and pharmacological studies.
Properties
IUPAC Name |
3-(azetidin-3-yloxy)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O.2ClH/c1-2-7(4-9-3-1)11-8-5-10-6-8;;/h1-4,8,10H,5-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMCDKCROLDTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=CN=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(4-Bromothiophen-2-yl)-2-[(oxolan-2-ylmethyl)amino]acetic acid hydrochloride](/img/structure/B1374447.png)

![6-Cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B1374450.png)





![2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide](/img/structure/B1374462.png)
![[5-Fluoro-2-(methylsulfanyl)phenyl]methanamine](/img/structure/B1374464.png)

